3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one
Overview
Description
3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one is a complex organic compound that features a benzisoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one typically involves multi-step organic reactions. One common method involves the condensation of a benzisoxazole derivative with a dimethylamino-substituted ketone under basic conditions. The reaction may require catalysts such as acids or bases and may be carried out in solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography could be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, 3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic properties. They could be investigated for their potential as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one include other benzisoxazole derivatives and dimethylamino-substituted compounds. Examples include:
- 3-(Dimethylamino)-1-(2,1-benzisoxazol-5-yl)-2-propen-1-one
- 3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-4-yl)-2-propen-1-one
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of both the benzisoxazole ring and the dimethylamino group. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)11-10-17(21)14-8-9-16-15(12-14)18(22-19-16)13-6-4-3-5-7-13/h3-12H,1-2H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWYKBXCUZHENK-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324735 | |
Record name | (E)-3-(dimethylamino)-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666712 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
344275-72-5 | |
Record name | (E)-3-(dimethylamino)-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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